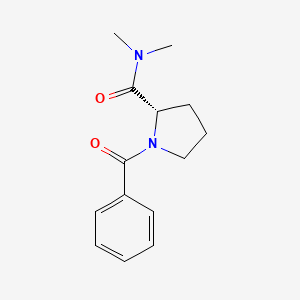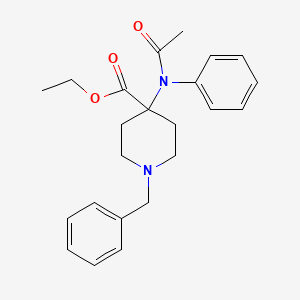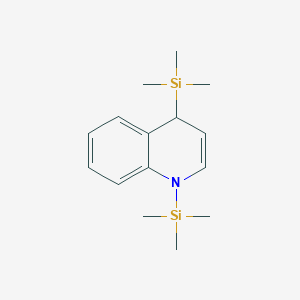
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylcarbonyl group attached to the nitrogen atom of the prolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide typically involves the reaction of L-proline with a phenylcarbonyl chloride in the presence of a base, followed by N,N-dimethylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted amides.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbonyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The N,N-dimethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- N,N-dimethyl-1-(phenylcarbonyl)-L-alaninamide
- N,N-dimethyl-1-(phenylcarbonyl)-L-valinamide
- N,N-dimethyl-1-(phenylcarbonyl)-L-leucinamide
Comparison: 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide is unique due to the presence of the proline ring, which imparts rigidity to the molecule and influences its interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
(2S)-1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)14(18)12-9-6-10-16(12)13(17)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
TXKVXROWSVXPDW-LBPRGKRZSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B8501730.png)

